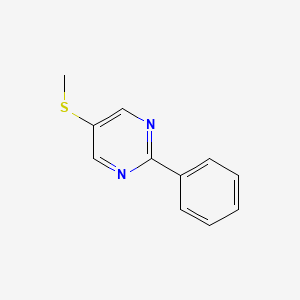

5-(Methylthio)-2-phenylpyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2S |

|---|---|

Molecular Weight |

202.28 g/mol |

IUPAC Name |

5-methylsulfanyl-2-phenylpyrimidine |

InChI |

InChI=1S/C11H10N2S/c1-14-10-7-12-11(13-8-10)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

PESWMLOPSRIGOA-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CN=C(N=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methylthio 2 Phenylpyrimidine and Analogues

Strategic Approaches for Pyrimidine (B1678525) Ring System Formation

The formation of the central pyrimidine ring is a critical step in the synthesis of 5-(methylthio)-2-phenylpyrimidine and its analogues. Key strategies include classical condensation reactions and more contemporary multicomponent reaction strategies.

Condensation Reactions for Pyrimidine Core Construction

A well-established method for constructing the pyrimidine core is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. In the context of 2-phenylpyrimidine (B3000279) synthesis, benzamidine (B55565) hydrochloride is a common N-C-N building block. This is reacted with a suitable three-carbon component, such as a β-keto ester or an α,β-unsaturated ketone. mdpi.com For instance, the reaction of benzamidine with β-bromo-α,β-unsaturated ketones, catalyzed by copper, can yield the corresponding pyrimidine derivatives. mdpi.com

Another approach involves the cyclocondensation of N-guanidinobenzylimines with enones, which produces novel 2-(N'-benzylidenehydrazino)-4-trifluoromethylpyrimidines. While not a direct synthesis of the target compound, this illustrates the versatility of condensation reactions in forming substituted pyrimidine rings.

The following table summarizes representative condensation reactions for the formation of pyrimidine rings.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| 1,3-Dicarbonyl Compound | Amidine | Acid or Base Catalysis | Substituted Pyrimidine |

| β-bromo-α,β-unsaturated ketone | Benzamidine | Cu(0) catalysis | 2-Phenylpyrimidine |

| α,β-unsaturated ketone | Benzamidine hydrochloride | Choline hydroxide, 60 °C | Substituted Pyrimidine mdpi.com |

Multicomponent Reaction Strategies for Pyrimidine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrimidines in a one-pot process. These reactions involve the combination of three or more starting materials to form a product that contains portions of all the reactants.

One such strategy is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. This reaction proceeds through a sequence of condensation and dehydrogenation steps, allowing for the regioselective formation of highly substituted pyrimidines. Another example is a three-component, one-pot reaction of aldehydes, malononitrile, and S-alkylisothiouronium salts in water at room temperature to produce 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines in good to excellent yields. nih.gov

A general representation of a three-component reaction for pyrimidine synthesis is shown in the table below.

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Type |

| Aldehyde | Malononitrile | S-Alkylisothiouronium salt | Water | 2-Alkylthio-4-amino-5-cyanopyrimidine nih.gov |

| Amidine | Alcohol 1 | Alcohol 2 | Iridium catalyst | Substituted Pyrimidine |

Regioselective Introduction of the Methylthio Moiety

The introduction of the methylthio group at the C5 position of the pyrimidine ring requires careful regioselective control. This is typically achieved through nucleophilic substitution reactions or specific methylthiolation techniques.

Nucleophilic Substitution Reactions for Sulfur Functionalization

A common and effective method for introducing a methylthio group onto a pyrimidine ring is through the nucleophilic substitution of a suitable leaving group, such as a halogen, at the desired position. For the synthesis of this compound, a plausible route involves the preparation of a 5-halo-2-phenylpyrimidine intermediate. This intermediate can then be reacted with a methylthiolate source, such as methyl mercaptan or sodium thiomethoxide.

For example, the synthesis of the related 5-bromo-2-(methylthio)pyrimidine (B88330) is achieved by reacting 5-bromo-2-chloropyrimidine (B32469) with methyl mercaptan in the presence of a base. This suggests that a similar strategy could be employed for a 2-phenyl substituted pyrimidine. The reactivity of the halogen at different positions on the pyrimidine ring can vary, and reaction conditions can be optimized to favor substitution at the C5 position.

The following table provides an example of a nucleophilic substitution for sulfur functionalization.

| Substrate | Reagent | Solvent | Conditions | Product | Yield |

| 5-Bromo-2-chloropyrimidine | Methyl mercaptan | Dimethylformamide (DMF) | 50 °C, 3 hours | 5-Bromo-2-(methylthio)pyrimidine | 75% chemicalbook.com |

Methylthiolation Techniques in Pyrimidine Synthesis

Direct methylthiolation of a pre-formed 2-phenylpyrimidine ring at the C5 position is another potential synthetic route. This would likely involve an electrophilic methylthiolating agent or a radical-based approach. However, controlling the regioselectivity of such a reaction can be challenging due to the electronic nature of the pyrimidine ring.

A more controlled approach involves building the pyrimidine ring with a precursor that already contains the methylthio group at the appropriate position. For instance, a three-carbon synthon with a central methylthio group could be condensed with benzamidine.

Methodologies for Phenyl Substituent Incorporation at Position 2

The introduction of the phenyl group at the C2 position of the pyrimidine ring is a key transformation. This can be achieved either during the initial ring formation or by functionalization of a pre-existing pyrimidine core.

As mentioned in section 2.1.1, the use of benzamidine in condensation reactions with 1,3-dicarbonyl compounds or their equivalents is a direct method for incorporating the 2-phenyl substituent during the construction of the pyrimidine ring. mdpi.com

Alternatively, modern cross-coupling reactions provide powerful tools for forming carbon-carbon bonds. A particularly relevant method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a halo-pyrimidine with phenylboronic acid. For the synthesis of this compound, a 2-halo-5-(methylthio)pyrimidine could be coupled with phenylboronic acid. The choice of catalyst, ligand, and base is crucial for the efficiency of this reaction.

Another powerful C-N bond-forming reaction that can be relevant in the synthesis of precursors or analogues is the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of amines with aryl halides. researchgate.netnih.gov

The table below illustrates a Suzuki-Miyaura coupling approach for the introduction of a phenyl group.

| Substrate | Reagent | Catalyst | Ligand | Base | Solvent |

| 2-Chloro-5-(methylthio)pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/Water |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | [Pd(dppf)Cl₂] | dppf | Cs₂CO₃ | Dioxane mdpi.com |

Cross-Coupling Reactions: Suzuki-Miyaura Approaches

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, making it highly suitable for synthesizing 2-phenylpyrimidine derivatives. nih.gov This palladium-catalyzed cross-coupling typically involves the reaction of a halogenated pyrimidine with an arylboronic acid. nih.govsci-hub.mk

For the synthesis of this compound analogues, a common strategy involves the coupling of a 5-halopyrimidine with phenylboronic acid. Specifically, a starting material like 2-chloro-5-bromopyrimidine can be utilized. The bromine atom at the 5-position is more reactive in palladium-catalyzed couplings than the chlorine atom at the 2-position, allowing for the selective introduction of the phenyl group at C5. Subsequent nucleophilic substitution of the 2-chloro group with sodium thiomethoxide (NaSMe) would then yield the desired 5-phenyl-2-(methylthio)pyrimidine.

Alternatively, a substrate such as 5-bromo-2-(methylthio)pyrimidine serves as a key intermediate. This compound can undergo a Suzuki-Miyaura reaction with phenylboronic acid to directly form the target molecule. The success of this reaction hinges on the choice of catalyst, base, and solvent system to achieve high yields. Palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed, often in combination with a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a solvent mixture like 1,4-dioxane (B91453) and water. nih.govnih.gov

The reaction conditions for these Suzuki-Miyaura couplings are critical for achieving optimal yields and regioselectivity. The choice of palladium catalyst and ligands can significantly influence the reaction's efficiency. whiterose.ac.uk

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 5-Bromo-2-(methylthio)pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |

| 2-Bromo-5-phenylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Fair to Good |

Alternative Phenyl Group Introduction Strategies

Beyond Suzuki-Miyaura reactions, other synthetic routes can be employed to introduce the phenyl group, primarily through the foundational synthesis of the pyrimidine ring itself. One of the most fundamental methods involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine.

To synthesize 2-phenylpyrimidine derivatives, benzamidine is a key building block. The reaction of benzamidine hydrochloride with a suitable three-carbon component, such as malononitrile, in the presence of a catalyst can yield pyrimidine-5-carbonitrile derivatives. growingscience.com For the specific synthesis of this compound, a precursor like 2-(methylthio)malondialdehyde could theoretically be condensed with benzamidine. This approach builds the pyrimidine ring with the required substituents already in place, offering a high degree of convergence.

Another strategy involves the reaction of N-methyl-N-(phenylethynyl)methanesulfonamide with various nitriles, which can also lead to the formation of substituted pyrimidines. growingscience.com These methods provide alternative pathways that avoid the use of palladium catalysts, which can be advantageous in terms of cost and metal contamination in the final product.

Advanced Synthetic Transformations and Post-Functionalization of this compound Scaffolds

Modern synthetic chemistry emphasizes not only the successful construction of target molecules but also the efficiency, environmental impact, and speed of the synthetic process. Advanced techniques are being applied to the synthesis of pyrimidine derivatives to improve these aspects.

Microwave-Assisted Synthesis Optimization for Yield and Purity

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. nih.govscilit.com The use of microwave irradiation in the synthesis of pyrimidine derivatives has been shown to be highly effective. acs.orgresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Heating Method | Typical Reaction Time | Key Advantages |

|---|---|---|---|

| Pyrimidine Synthesis | Conventional Heating | Hours to Days | Established protocols |

| Pyrimidine Synthesis | Microwave Irradiation | Minutes | Reduced time, improved yields, higher purity nih.govresearchgate.net |

Exploration of Environmentally Benign Synthetic Conditions

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. kuey.netrasayanjournal.co.in This involves the use of safer solvents, reducing waste, and employing energy-efficient processes. kuey.net

For pyrimidine synthesis, several green approaches have been explored:

Solvent-Free Reactions : Conducting reactions without a solvent (neat) or using mechanochemical methods like ball milling can dramatically reduce waste and eliminate the hazards associated with volatile organic solvents. acs.orgresearchgate.netresearchgate.net One-pot, three-component reactions to synthesize pyrimidine derivatives have been successfully carried out under solvent-free conditions, offering high efficiency and ease of product isolation. growingscience.comhilarispublisher.com

Aqueous Media : Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov Developing synthetic routes for pyrimidine derivatives that proceed efficiently in water is a key goal of green chemistry. eurekaselect.com For example, novel five-component syntheses of pyrimidine-diones have been successfully performed in water. eurekaselect.com

These green chemistry principles can be applied to the synthesis of this compound to create more sustainable and environmentally responsible manufacturing processes. kuey.netkuey.net

Chemical Reactivity and Derivatization Studies of 5 Methylthio 2 Phenylpyrimidine Scaffolds

Transformations of the Methylthio Group

The methylthio group at the 5-position of the pyrimidine (B1678525) ring is a key functional handle that can be readily transformed, primarily through oxidation and nucleophilic substitution reactions. These transformations are crucial for modulating the electronic properties of the pyrimidine ring and for introducing new functional groups.

Oxidation Reactions to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide and, upon further oxidation, the sulfone. These oxidation states significantly alter the electronic nature of the substituent, making the pyrimidine ring more electron-deficient and activating the sulfur-containing moiety for subsequent reactions.

A common and effective method for this transformation involves the use of peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA). For instance, in studies involving the closely related 5-acetyl-6-amino-4-methylthio-2-phenylpyrimidine, the methylthio group was oxidized using m-CPBA. researchgate.net This oxidation is a critical step, as it facilitates the subsequent introduction of nucleophiles. researchgate.net The conversion of the sulfide (B99878) to the sulfone is generally favored due to the increased reactivity of the latter.

The oxidation of sulfides to sulfoxides and sulfones is a well-established transformation in organic synthesis. ysu.amacsgcipr.org Various reagents and conditions can be employed to achieve this, with the choice often depending on the desired selectivity (sulfoxide vs. sulfone) and the presence of other functional groups in the molecule. organic-chemistry.orgorganic-chemistry.org For example, hydrogen peroxide in the presence of a suitable catalyst is a common alternative. ysu.am The formation of the sulfone derivative, 5-(methylsulfonyl)-2-phenylpyrimidine, enhances the leaving group ability of the substituent at the 5-position. A significant upfield shift is typically observed for the C-4 atom in the 13C NMR spectra of sulfones when compared to their methylsulfanyl counterparts. researchgate.net

Table 1: Oxidation of Methylthio Group

| Starting Material Analogue | Reagent | Product Type | Reference |

|---|---|---|---|

| 5-acetyl-6-amino-4-methylthio-2-phenylpyrimidine | m-chloroperbenzoic acid | Sulfone | researchgate.net |

| General Sulfides | Hydrogen Peroxide | Sulfoxide/Sulfone | ysu.am |

Nucleophilic Displacement Reactions of the Methylthio Moiety

The methylthio group, and more so its oxidized sulfonyl derivative, can be displaced by various nucleophiles. The enhanced electrophilicity of the carbon atom attached to the sulfur in the sulfone makes it an excellent leaving group. Research has demonstrated that prior oxidation of the methylthio group to the methylsulfonyl group significantly simplifies the introduction of nucleophiles like benzylamine (B48309) (BnNH2). researchgate.net

In related pyrimidine systems, the methylsulfonyl group has been shown to be readily displaced. For example, studies on 6-(R-amino)-5-acetyl-4-methylsulfonyl-2-phenylpyrimidines show that the methylsulfonyl group can be substituted by amines. researchgate.net This highlights the utility of the oxidation-displacement strategy for the functionalization of the pyrimidine core. While direct displacement of the methylthio group is possible, it often requires more forcing conditions compared to the displacement of the corresponding sulfonyl group. The substitution of the SMe group in pyridopyrimidinones by nucleophiles such as the butoxy group (OBu) and benzylamine has been explored. researchgate.net

Reactivity of the Phenyl Substituent

The phenyl ring at the 2-position of the pyrimidine core can also undergo chemical modification, providing another handle for derivatization.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The reactivity of the phenyl ring in 5-(methylthio)-2-phenylpyrimidine towards electrophiles is influenced by the electronic properties of the pyrimidine ring to which it is attached. Pyrimidine rings are generally considered electron-deficient heterocycles, and as such, they act as deactivating groups towards electrophilic aromatic substitution on the attached phenyl ring. wikipedia.orgresearchgate.net

This deactivating effect means that the reaction rate for electrophilic substitution on the phenyl ring will be slower compared to benzene (B151609) itself. wikipedia.org The deactivating nature of the pyrimidine ring directs incoming electrophiles primarily to the meta and para positions of the phenyl ring. libretexts.org The ortho positions are less favored due to steric hindrance and electronic repulsion. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com For the 2-phenylpyrimidine (B3000279) moiety, substitution would be expected to yield a mixture of 2-(3-substituted-phenyl) and 2-(4-substituted-phenyl) pyrimidine derivatives.

Functionalization at Other Pyrimidine Ring Positions

Beyond the methylthio and phenyl groups, the pyrimidine ring itself can be functionalized at its other available positions, typically C4 and C6.

Substitution Reactions at Pyrimidine Ring Positions

The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at positions 4 or 6. While this compound itself does not have a leaving group at these positions, synthetic routes often start from precursors that do, such as 4,6-dichloropyrimidines.

For example, 4,6-dichloro-2-(4-(methylsulfonyl)phenyl)pyrimidine has been used as a key intermediate to synthesize a variety of derivatives. nih.gov The chloro groups can be sequentially or simultaneously displaced by nucleophiles such as alkoxides (e.g., methoxide, ethoxide) and thioalkoxides (e.g., ethanethiolate) to yield 4-alkoxy-6-chloro and 4,6-disubstituted pyrimidines. nih.gov These chloro-substituted intermediates can then be reacted with amines to introduce further diversity. nih.gov

Similarly, syntheses starting from 4-hydroxy- or 4-sulfanyl-pyrimidines can be used to introduce functionality. mdpi.com For instance, a 4-hydroxypyrimidine (B43898) can be converted to a 4-chloropyrimidine (B154816) using phosphoryl chloride (POCl3), which then serves as a versatile precursor for introducing various amino groups at the 4-position. mdpi.com These examples from related systems demonstrate that positions 4 and 6 are prime targets for introducing a wide range of substituents onto the 2-phenylpyrimidine scaffold.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-(Methylsulfonyl)-2-phenylpyrimidine |

| 5-acetyl-6-amino-4-methylthio-2-phenylpyrimidine |

| meta-chloroperbenzoic acid (m-CPBA) |

| Benzylamine |

| 6-(R-amino)-5-acetyl-4-methylsulfonyl-2-phenylpyrimidines |

| 4,6-dichloro-2-(4-(methylsulfonyl)phenyl)pyrimidine |

| 4-hydroxy-pyrimidines |

| 4-sulfanyl-pyrimidines |

Synthesis of Fused Heterocyclic Systems Utilizing the this compound Core

The construction of fused rings onto the pyrimidine scaffold is a key strategy for developing novel chemical entities. The methodologies often involve the cyclization of appropriately substituted pyrimidine derivatives.

The synthesis of pyrido[2,3-d]pyrimidines, also known as 1,3,8-triazanaphthalenes, often proceeds by constructing the pyridine (B92270) ring onto a pre-existing pyrimidine. mdpi.com A common approach involves the condensation of 4-aminopyrimidine (B60600) derivatives bearing a functional group at the C5 position, such as a cyano, carboxyl, or formyl group, with compounds containing an active methylene (B1212753) group. nih.gov For instance, the synthesis of 5-amino substituted pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved through the condensation of a nitrile-substituted pyrimidine with diethyl malonate in the presence of sodium ethoxide. nih.gov

Another established route involves the reaction of 6-aminouracil (B15529) derivatives with various aldehydes and amines in a multi-component reaction, which can be adapted for the synthesis of diverse pyrido[2,3-d]pyrimidine (B1209978) structures. nih.gov While direct synthesis from this compound is not extensively documented, plausible synthetic pathways would likely involve initial modification of the 5-methylthio group or functionalization at the C6 position to introduce a group capable of participating in the pyridine ring formation. For example, a 4-amino-2-phenyl-5-(methylthio)pyrimidine could be a key intermediate, which upon reaction with a suitable three-carbon synthon, would cyclize to the desired pyridopyrimidine.

Table 1: Selected Synthetic Methods for Pyrido[2,3-d]pyrimidines from Pyrimidine Precursors

| Starting Pyrimidine | Reagents | Product | Reference |

|---|---|---|---|

| 2,4,6-Triaminopyrimidine | Sodium salt of nitromalonaldehyde, then Raney Ni, then ArCHO | 2,4-Diamino-6-(arylmethylamino)pyrido[2,3-d]pyrimidine | nih.gov |

| 4-Amino-5-cyanopyrimidine | Diethyl malonate, Na/EtOH | 5-Amino-pyrido[2,3-d]pyrimidin-7(8H)-one | nih.gov |

| 5-Bromo-2,4-dichloropyrimidine | Cyclopentyl amine, then crotonic acid, Pd-catalysis | 8-Cyclopentyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one | nih.gov |

| o-Aminonicotinonitrile | Acylation/Thioacylation, then intramolecular cyclization | Substituted Pyrido[2,3-d]pyrimidines | rsc.org |

The synthesis of pyrimido[4,5-d]pyrimidines often utilizes 6-aminouracil derivatives as starting materials. researchgate.net These compounds can undergo condensation reactions with various electrophiles. For example, the reaction of 6-amino-1,3-dimethyluracil (B104193) with primary amines and aldehydes in a double Mannich reaction yields 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones. researchgate.net Another method involves the reaction of ethyl (2-cyano-3,3-bis(methylthio)acryloyl)carbamate with aminocyclopentanol derivatives, followed by cyclization to yield cyclopentyl-pyrimido[4,5-d]pyrimidine-diones. rsc.org This latter approach highlights the utility of methylthio groups as precursors in fused ring synthesis.

For the construction of pyrimido[4,5-d]pyrimidines from a this compound scaffold, a viable strategy would be the introduction of an amino group at the C4 or C6 position and a formyl or carboxyl group at the adjacent position. For instance, a starting material like 4-amino-2-phenyl-5-pyrimidinecarboxaldehyde could be condensed with urea (B33335) or thiourea (B124793) to form the second pyrimidine ring.

The synthesis of pyrimido[5,4-d]pyrimidines has been reported starting from 6-cyanopurines, which react with nucleophiles like hydrazine (B178648) to form the fused pyrimidine system. nih.gov This suggests that a suitably functionalized 5-cyano-2-(methylthio)pyrimidine could serve as a precursor for this isomeric system.

Table 2: Synthetic Approaches to Pyrimido[4,5-d]pyrimidines

| Starting Material | Reagents | Product Class | Reference |

|---|---|---|---|

| 6-Amino-1,3-dimethyluracil | Aromatic amines, Formaldehyde | 5,6,7,8-Tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones | researchgate.net |

| Barbituric acid, Urea/Thiourea | Aryl aldehydes, Ceric ammonium (B1175870) nitrate (B79036) (CAN) | 5-Aryl-tetrahydropyrimido[4,5-d]pyrimidine-diones | rsc.org |

| 6-Aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile | Formic acid | 5-Aryl-pyrimido[4,5-d]pyrimidin-4-ones | researchgate.net |

| 2-Thiobarbituric acid, Guanidine | Aldehyde derivatives, I2, Microwave | Hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one derivatives | atmiyauni.ac.in |

The versatility of the pyrimidine scaffold extends to the synthesis of other fused systems like thiadiazolopyrimidines and pteridines.

Thiadiazolo[3,2-a]pyrimidines: These fused systems are typically synthesized from pyrimidine-2-thione precursors. For example, 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives react with ethyl bromoacetate (B1195939) to yield 5H-thiazolo[3,2-a]pyrimidine structures. ijnc.ir A 2-phenyl-5-(methylthio)pyrimidine could potentially be converted to the corresponding pyrimidine-2-thione via thionation, which could then undergo cyclization with α-haloketones or similar reagents to afford the thiadiazolo[3,2-a]pyrimidine core.

Pteridines (Pyrazino[2,3-d]pyrimidines): The classical Isay reaction, involving the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound, is a cornerstone of pteridine (B1203161) synthesis. derpharmachemica.com A well-established route starts with 4,6-diamino-2-methylthiopyrimidine. researchgate.net This precursor is nitrosated at the 5-position, the nitroso group is then reduced to an amine, and the resulting 2-(methylthio)-4,5,6-triaminopyrimidine is cyclized with a dicarbonyl compound like glyoxal (B1671930) or benzil (B1666583) to furnish the pteridine ring system. researchgate.net This demonstrates a clear pathway where a 2-(methylthio)pyrimidine (B2922345) is a key starting material. Applying this logic, 4,6-diamino-2-phenyl-5-(methylthio)pyrimidine would be a plausible precursor for the synthesis of 2-phenyl-substituted pteridines. Another route involves the condensation of 4,6-diamino-5-nitroso-2-phenylpyrimidine with compounds containing an active methylene group. derpharmachemica.com

Table 3: General Synthetic Pathways to Pteridines and Thiadiazolopyrimidines

| Target Heterocycle | Pyrimidine Precursor | Key Reagents | Reference |

|---|---|---|---|

| Pteridines | 4,6-Diamino-2-methylthiopyrimidine | NaNO2/AcOH, then Na2S2O4, then Glyoxal/Benzil | researchgate.net |

| Pteridines | 4,5-Diaminopyrimidine | Dicarbonyl compounds (Isay Reaction) | derpharmachemica.com |

| Pteridines | 4,6-Diamino-5-nitroso-2-phenylpyrimidine | Active methylene compounds | derpharmachemica.com |

| Thiazolo[3,2-a]pyrimidines | Dihydropyrimidin-2(1H)-thiones | Ethyl bromoacetate | ijnc.ir |

Compound Index

| Compound Name |

|---|

| 2,4,6-Triaminopyrimidine |

| 2-Phenyl-5-(methylthio)pyrimidine |

| 4,5-Diaminopyrimidine |

| 4,6-Diamino-2-methylthiopyrimidine |

| 4,6-Diamino-5-nitroso-2-phenylpyrimidine |

| 4-Amino-5-cyanopyrimidine |

| 5-Bromo-2,4-dichloropyrimidine |

| 5H-Thiazolo[3,2-a]pyrimidine |

| 6-Amino-1,3-dimethyluracil |

| 6-Aminouracil |

| 6-Aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile |

| Barbituric acid |

| Benzil |

| Crotonic acid |

| Diethyl malonate |

| Diethyl bromoacetate |

| Dihydropyrimidin-2(1H)-thione |

| Ethyl (2-cyano-3,3-bis(methylthio)acryloyl)carbamate |

| Glyoxal |

| Guanidine |

| o-Aminonicotinonitrile |

| Pteridine |

| Pyrido[2,3-d]pyrimidine |

| Pyrimido[4,5-d]pyrimidine |

| Pyrimido[5,4-d]pyrimidine |

| Sodium salt of nitromalonaldehyde |

| Thiadiazolo[3,2-b]pyrimidine |

| 2-Thiobarbituric acid |

| Urea |

Investigations of Biological Activities of 5 Methylthio 2 Phenylpyrimidine Analogues: in Vitro Perspectives

In Vitro Anticancer Activity Assessments

The search for novel anticancer agents has led researchers to explore various pyrimidine (B1678525) derivatives. Analogues of 5-(methylthio)-2-phenylpyrimidine have shown promising results in preclinical in vitro studies, demonstrating cytotoxicity against a range of cancer cell lines and engaging with key molecular targets involved in cancer progression.

The antiproliferative activity of pyrimidine analogues has been evaluated against numerous human cancer cell lines. For instance, a series of 5-trifluoromethylpyrimidine derivatives demonstrated excellent antitumor activities. nih.gov One compound in this series, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, showed significant potency with IC50 values of 0.35 μM against the A549 lung cancer cell line, 3.24 μM against the MCF-7 breast cancer cell line, and 5.12 μM against the PC-3 prostate cancer cell line. nih.gov

Similarly, novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and assessed for their cytotoxic effects. nih.gov Among these, one compound was particularly potent against PC3 prostate cancer cells with an IC50 value of 0.19 µM. nih.gov Other derivatives showed strong activity against MCF-7 and A549 cells, with IC50 values of 1.66 µM and 4.55 µM, respectively. nih.gov

Another class of related compounds, 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives, also exhibited cytotoxic activity against several human cancer cell lines, including HCT-116 (colon), HeLa (cervical), and MCF-7 (breast), with IC50 values often below 100 μM. mdpi.com Specifically, compound 37 from this series showed good cytotoxicity against HCT-116 and HeLa cells with IC50 values of 36 μM and 34 μM, respectively. mdpi.com

Furthermore, studies on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives revealed that their activity was strongly linked to the presence of a hydroxyl group. The most cytotoxic compounds in this series, 20 and 24 , displayed mean IC50 values of 12.8 and 12.7 μM across MCF-7, HeLa, and HCT-116 cell lines. nih.govmdpi.com Compound 30 was found to be the most effective against the HCT-116 cell line, with an IC50 value of 8 μM. nih.govmdpi.com

The table below summarizes the cytotoxic activities of various pyrimidine analogues against different cancer cell lines.

Cytotoxic Activity of this compound Analogues

| Compound Class | Specific Analogue | Cancer Cell Line | IC50 Value (µM) | Source |

|---|---|---|---|---|

| 5-Trifluoromethylpyrimidine | Compound 9u | A549 (Lung) | 0.35 | nih.gov |

| 5-Trifluoromethylpyrimidine | Compound 9u | MCF-7 (Breast) | 3.24 | nih.gov |

| 5-Trifluoromethylpyrimidine | Compound 9u | PC-3 (Prostate) | 5.12 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine | Compound 10a | PC3 (Prostate) | 0.19 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine | Compound 10b | MCF-7 (Breast) | 1.66 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine | Compound 9e | A549 (Lung) | 4.55 | nih.gov |

| Benzenesulfonamide (B165840) Derivative | Compound 37 | HCT-116 (Colon) | 36 | mdpi.com |

| Benzenesulfonamide Derivative | Compound 37 | HeLa (Cervical) | 34 | mdpi.com |

| Guanidine Derivative | Compound 30 | HCT-116 (Colon) | 8 | mdpi.com |

A crucial feature of a potential anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. mdpi.com Several analogues of this compound have been shown to exert their cytotoxic effects by activating apoptotic pathways.

For example, highly active pyrrolo[2,3-d]pyrimidine derivatives were found to induce apoptosis through the intrinsic (mitochondrial) pathway. nih.gov This was demonstrated by the reduced expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bax, which in turn led to the activation of caspase-9 and caspase-3, and cleavage of PARP. nih.gov Flow cytometry analysis also revealed that these compounds caused cell cycle arrest at different stages. nih.gov

Similarly, benzenesulfonamide derivatives were found to induce apoptosis, as evidenced by biochemical markers like DNA fragmentation, loss of mitochondrial membrane potential (Δψm), and translocation of phosphatidylserine. mdpi.com These compounds also induced caspase activity in HCT-116, HeLa, and MCF-7 cell lines. mdpi.com Studies on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivative 24 also confirmed its ability to induce apoptosis, causing a decrease in mitochondrial membrane potential and an increase of cells in the sub-G1 phase of the cell cycle. nih.govmdpi.com

Thieno[2,3-d]pyrimidine (B153573) derivatives have also been identified as inducers of apoptosis. nih.gov One lead molecule from this class was shown to selectively trigger oxidative stress, apoptosis, and mitotic catastrophe in specific colon and ovarian cancer cell lines. nih.gov

The anticancer effects of this compound analogues are often rooted in their ability to inhibit specific enzymes and proteins that are critical for tumor growth and survival. Key molecular targets include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Heat shock protein 90 (Hsp90), and Focal Adhesion Kinase (FAK).

VEGFR-2 Inhibition: VEGFR-2 is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. researchgate.netdovepress.comnih.gov Blocking VEGFR-2 is a promising strategy to inhibit tumor growth. taylorandfrancis.com A variety of pyrimidine-based derivatives have been developed as potent VEGFR-2 inhibitors. nih.gov For instance, a series of thieno[2,3-d]pyrimidine derivatives demonstrated highly potent, dose-related inhibition of the VEGFR-2 kinase enzyme, with IC50 values in the nanomolar range. nih.gov Specifically, compounds 21b and 21e from this series exhibited IC50 values of 33.4 nM and 21 nM, respectively. nih.gov Another thienopyrimidine derivative, compound 5f , also showed good VEGFR-2 inhibitory activity with an IC50 value of 1.23 µM. nih.gov

Hsp90 and Co-chaperone Inhibition: Hsp90 is a molecular chaperone that is essential for the stability and function of numerous oncoproteins. nih.gov Its inhibition leads to the degradation of these client proteins, resulting in cell growth inhibition and death. nih.gov While Hsp90 itself is a major target, its co-chaperones, like Hsp70, are also under investigation. nih.gov Notably, 5-(Phenylthio)pyrimidine acrylamides have been identified as irreversible binders to an allosteric site on Hsp70, demonstrating a potential mechanism for disrupting the Hsp90 chaperone machinery. nih.gov

FAK Inhibition: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and is involved in cell proliferation, migration, and invasion. nih.gov A potent FAK inhibitor, known as "FAK inhibitor 2", which incorporates a pyrimidine scaffold, has been developed and demonstrates an IC50 of 0.07 nM. medchemexpress.com This highlights the potential of pyrimidine structures in designing highly effective FAK inhibitors for cancer therapy. nih.gov

Enzymatic Inhibition by Pyrimidine Analogues

| Target Enzyme | Compound Class | Specific Analogue | IC50 Value | Source |

|---|---|---|---|---|

| VEGFR-2 | Thieno[2,3-d]pyrimidine | Compound 21e | 21 nM | nih.gov |

| VEGFR-2 | Thieno[2,3-d]pyrimidine | Compound 21b | 33.4 nM | nih.gov |

| VEGFR-2 | Thieno[2,3-d]pyrimidine | Compound 5f | 1.23 µM | nih.gov |

| FAK | Pyrimidine Derivative | FAK inhibitor 2 | 0.07 nM | medchemexpress.com |

Antimicrobial Efficacy Studies

In addition to their anticancer properties, pyrimidine derivatives have been evaluated for their ability to combat microbial infections. The rise of antimicrobial-resistant pathogens necessitates the discovery of new classes of antimicrobial compounds. journaljpri.com

Various analogues of this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. A study on N-substituted piperazinylquinolone derivatives, which included structures with a 5-(methylthio)thiophen group, demonstrated significant antibacterial activity. nih.gov One ciprofloxacin (B1669076) derivative from this series showed improved potency against the Gram-positive bacteria Staphylococcus aureus and Staphylococcus epidermidis while maintaining its activity against Gram-negative bacteria. nih.gov

Other modified pyrimidine nucleoside derivatives were found to inhibit the growth of Escherichia coli (Gram-negative), Proteus mirabilis (Gram-negative), Sarcina lutea (Gram-positive), and Bacillus cereus (Gram-positive). journaljpri.compolessu.by The mechanism of action for these compounds was linked to the enhanced production of intracellular reactive oxygen species (ROS). polessu.by Another study synthesized 2-amino-4-[...]-6-substituted phenyl pyrimidines and screened them for activity against S. aureus and E. coli. asianpubs.org Furthermore, newly synthesized phenothiazinyl pyrimidines were tested against a panel of bacteria including Enterococcus faecium, Enterococcus faecalis, E. coli, and Bacillus subtilis. ej-chem.org

The search for new antifungal agents has also led to the investigation of pyrimidine derivatives. A series of novel 2-phenylpyrimidine (B3000279) derivatives were designed and synthesized as inhibitors of CYP51 (lanosterol 14α-demethylase), a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov One compound, C6 , exhibited superior efficacy against seven common clinical fungal strains compared to the first-line drug fluconazole. nih.gov

Other studies have reported the antifungal potential of pyrimidine derivatives against various plant-pathogenic fungi. One series of pyrimidine derivatives containing an amide moiety was tested against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. nih.gov A specific compound, 5o , showed excellent activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, which was significantly better than the commercial fungicide Pyrimethanil (EC50 = 32.1 μg/ml). nih.gov Additionally, some pyrimidine derivatives have shown activity against Candida albicans and Aspergillus niger. ej-chem.orgresearchgate.net

Anti-inflammatory Investigations

The anti-inflammatory potential of pyrimidine derivatives, including analogues of this compound, has been a significant area of research. These investigations primarily focus on the compounds' ability to modulate key enzymatic pathways and cellular responses involved in the inflammatory cascade.

Enzyme Inhibition Profiles (e.g., Cyclooxygenase (COX) Enzymes)

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.gov Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. nih.gov

In vitro studies on a series of pyrimidine derivatives have demonstrated their potential as COX inhibitors. Two such derivatives, designated L1 and L2, showed a high degree of selectivity for inhibiting COX-2. nih.gov Their inhibitory potency against COX-2 was comparable to the reference drug meloxicam (B1676189) and significantly better than piroxicam. nih.gov While they were selective for COX-2, their activity against COX-1 was similar to that of piroxicam. nih.gov This selective inhibition is attributed to the larger binding pocket in the active site of the COX-2 enzyme compared to the COX-1 isoform. nih.gov

In another study, thieno[2,3-d]pyrimidine derivatives were evaluated for their COX inhibitory effects. An ester derivative (compound 4) and a phenyl-substituted acetohydrazide (compound 11) displayed remarkable selectivity for COX-2, being approximately 28 times more selective than the standard drug diclofenac. nih.gov

Table 1: In Vitro Cyclooxygenase (COX) Enzyme Inhibition by Pyrimidine Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| L1 | COX-2 | Comparable to Meloxicam | High | nih.gov |

| L2 | COX-2 | Comparable to Meloxicam | High | nih.gov |

| Ester (4) | COX-2 | - | 137.37 | nih.gov |

| Acetohydrazide (11) | COX-2 | - | 132.26 | nih.gov |

| Meloxicam | COX-2 | - | High | nih.gov |

| Piroxicam | COX-1 / COX-2 | - | - | nih.gov |

| Diclofenac | COX-1 / COX-2 | - | 4.73 | nih.gov |

| Celecoxib (B62257) | COX-2 | - | 219.25 | nih.gov |

Note: Specific IC₅₀ values for L1 and L2 were not provided in the source material but were stated as being comparable to meloxicam.

Cellular Assays for Anti-inflammatory Response

Beyond direct enzyme inhibition, the anti-inflammatory effects of pyrimidine analogues have been assessed using cellular models. These assays provide insight into how the compounds affect inflammatory processes at a cellular level.

Pyrimidine derivatives L1 and L2, which demonstrated selective COX-2 inhibition, also showed a dose-dependent inhibition of cell growth in a human leukemia monocytic (THP-1) cell line stimulated with lipopolysaccharide (LPS). nih.gov LPS is a component of bacterial cell walls that triggers a strong inflammatory response. Furthermore, these compounds were found to decrease the levels of reactive oxygen species (ROS) in this inflammatory model, indicating antioxidant properties that can contribute to their anti-inflammatory profile. nih.gov

Similarly, studies on thieno[2,3-d]pyrimidine derivatives in LPS-activated RAW 264.7 macrophages revealed significant potential in reducing pro-inflammatory mediators. nih.gov For instance, compound 6o, a potent 15-LOX inhibitor, was more effective at reducing nitric oxide (NO) production than both celecoxib and diclofenac. nih.gov Other derivatives, such as compounds 11 and 6h, were more potent in lowering levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) than diclofenac. nih.gov The ester derivative 4 and hydrazones 6b and 6d also showed superior potency in reducing ROS levels compared to reference drugs. nih.gov

Table 2: Inhibition of Pro-inflammatory Mediators by Thieno[2,3-d]pyrimidine Derivatives in LPS-Activated Macrophages

| Compound | Inhibitory Target | IC₅₀ (µM) | Potency vs. Reference | Reference |

| 6o | NO Production | 7.77 | > Celecoxib (22.89 µM), Diclofenac (25.34 µM) | nih.gov |

| 6o | TNF-α | 11.27 | Comparable to Diclofenac (10.45 µM) | nih.gov |

| 11 | TNF-α & IL-6 | - | > Diclofenac | nih.gov |

| 6h | TNF-α & IL-6 | - | > Diclofenac | nih.gov |

| 5 | ROS Levels | 1.07 | ~15-fold > Celecoxib (16.52 µM) | nih.gov |

Other Biological Applications (e.g., Enzyme Inhibition, Ligand Binding Studies)

Analogues of this compound have been explored for a range of other biological activities beyond inflammation. These applications often involve targeting different enzymes or receptors.

Enzyme Inhibition:

Antifungal Activity (CYP51 Inhibition): A series of 2-phenylpyrimidine derivatives were designed and synthesized as potential antifungal agents that target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is vital for the biosynthesis of ergosterol, a key component of fungal cell membranes. One compound, C6, was identified as having good antifungal activity, prompting further investigation into its cytotoxicity and cytochrome P450 (CYP) inhibition profile. nih.gov

15-Lipoxygenase (15-LOX) Inhibition: Thieno[2,3-d]pyrimidine derivatives have been developed as dual inhibitors of both 15-LOX and COX-2. nih.gov The 15-LOX enzyme is involved in producing inflammatory mediators distinct from those generated by COX enzymes. Compound 6o from this series exhibited the most potent 15-LOX inhibitory effect, with an IC₅₀ value of 1.17 µM, which was superior to the reference inhibitor nordihydroguaiaretic acid (NDGA). nih.gov

Table 3: In Vitro 15-Lipoxygenase (15-LOX) Inhibition by Thieno[2,3-d]pyrimidine Derivatives

| Compound | IC₅₀ (µM) | Potency vs. Reference | Reference |

| 6o | 1.17 | > NDGA (1.28 µM) | nih.gov |

| 6h | 1.29 | < NDGA | nih.gov |

| 6g | 1.49 | < NDGA | nih.gov |

| 11 | 1.58 | < NDGA | nih.gov |

| NDGA (Reference) | 1.28 | - | nih.gov |

Ligand Binding Studies: The interaction of pyrimidine derivatives with transport proteins is crucial for their pharmacokinetic profile. Binding studies using UV–Vis spectroscopy, circular dichroism, and isothermal titration calorimetry were conducted on the anti-inflammatory pyrimidine derivatives L1 and L2. The results confirmed that these compounds form stable complexes with human serum albumin (HSA), the primary protein transporter in human blood plasma. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For pyrimidine derivatives, SAR investigations have provided valuable insights into how specific structural features influence their biological activities.

For antifungal 2-phenylpyrimidine derivatives targeting CYP51, SAR analysis revealed several key trends. nih.gov When the A ring was fixed with a fluorine at the 3-position, modifications to the B ring were explored. The introduction of halogen substituents at the 4-position showed that activity increased with the size of the halogen from chlorine to bromine, but then decreased with iodine. nih.gov This suggests an optimal size and electronic character for the substituent at this position for interacting with the target enzyme. nih.gov

In the context of anti-inflammatory thieno[2,3-d]pyrimidines, SAR analysis indicated that the presence of a phenyl group at the C-2 position enhanced the inhibitory activity against the 15-LOX enzyme. nih.gov This was observed when comparing the unsubstituted acetohydrazide 5 (IC₅₀ = 1.67 µM) to its phenyl-substituted counterpart 11 (IC₅₀ = 1.58 µM). nih.gov

Furthermore, the selective COX-2 inhibitory activity of pyrimidine derivatives L1 and L2, compared to other non-active derivatives in the same series, underscores the critical role of their specific substitution patterns, although the exact structural differences were not detailed in the available literature. nih.gov The general principle in designing selective COX-2 inhibitors often involves creating a molecule that can fit into the larger, more accommodating active site of COX-2 while being too bulky for the narrower channel of COX-1. nih.gov

Conclusion and Future Perspectives in 5 Methylthio 2 Phenylpyrimidine Research

Challenges and Opportunities in the Design and Development of Novel 5-(Methylthio)-2-phenylpyrimidine-Based Agents

The development of new chemical entities based on the this compound scaffold presents both challenges and opportunities, largely extrapolated from the broader field of pyrimidine (B1678525) chemistry.

Challenges:

Synthesis: While general methods for the synthesis of substituted pyrimidines are well-established, optimizing a synthetic route to this compound with good yield and purity may require specific methodological development. Introducing the methylthio group at the C5 position of the 2-phenylpyrimidine (B3000279) core could be a synthetic hurdle.

Target Selectivity: A significant challenge in drug design is achieving selectivity for the desired biological target to minimize off-target effects. For a novel scaffold like this compound, extensive screening and structure-activity relationship (SAR) studies would be necessary to identify and optimize its selectivity profile.

Physicochemical Properties: The introduction of a methylthio group can alter the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability. Fine-tuning these properties to achieve a desirable balance for potential therapeutic applications is a common challenge in medicinal chemistry.

Opportunities:

Novelty: The unexplored nature of this compound means that it represents a novel chemical space. Its derivatives could possess unique biological activities and intellectual property potential.

Scaffold for Library Synthesis: The this compound core could serve as a versatile scaffold for the creation of diverse chemical libraries. Modifications at the phenyl ring and further functionalization of the methylthio group could yield a wide range of analogues for biological screening.

Potential as Kinase Inhibitors: The pyrimidine scaffold is a well-known "privileged structure" in the development of kinase inhibitors. The specific substitution pattern of this compound could offer a unique binding mode to certain kinase targets, presenting an opportunity for the development of novel anticancer agents.

Emerging Research Directions and Potential Academic Contributions in Pyrimidine Chemistry

The field of pyrimidine chemistry is continuously evolving, with several emerging trends where the study of this compound could make a significant academic contribution.

Development of Covalent Inhibitors: The methylthio group, while relatively stable, could potentially be modified into a reactive group capable of forming covalent bonds with specific amino acid residues (like cysteine) in a target protein. The design of covalent inhibitors is a growing area in drug discovery.

Photodynamic Therapy: Some pyrimidine derivatives exhibit interesting photophysical properties. Investigating the fluorescence and photosensitizing capabilities of this compound and its derivatives could open doors for their application in photodynamic therapy or as biological probes. nih.gov

Green Synthesis: A key direction in modern chemistry is the development of environmentally friendly synthetic methods. An academic contribution could be the development of a green synthesis protocol for this compound and its derivatives, utilizing safer solvents and reagents, and improving energy efficiency.

Q & A

Basic Research Questions

What are the established synthetic routes for 5-(Methylthio)-2-phenylpyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:

- Nucleophilic substitution : Reacting halogenated pyrimidine precursors (e.g., 2-chloro-5-fluoropyrimidine) with methylthiolate ions under basic conditions (e.g., NaOH) .

- Suzuki coupling : Introducing the phenyl group via palladium-catalyzed coupling between a boronic acid derivative and a halogenated pyrimidine intermediate .

Key variables : Temperature (60–100°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) critically affect yield (reported 45–75% range) .

What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methylthio at C5, phenyl at C2) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 233.08) .

- X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for structurally similar pyrimidine derivatives .

How is the biological activity of this compound preliminarily assessed?

- Enzyme inhibition assays : Test against targets like dihydrofolate reductase (DHFR) or 5-lipoxygenase (5-LOX) at 1–100 µM concentrations .

- Antimicrobial screening : Use MIC (Minimum Inhibitory Concentration) assays against S. aureus or E. coli .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify IC₅₀ values .

What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., H₂S) .

- Waste disposal : Segregate halogenated or sulfur-containing waste for professional treatment .

Advanced Research Questions

How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Docking simulations : Use software like AutoDock to model binding to enzymes (e.g., 5-LOX active site) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .

- Site-directed mutagenesis : Validate key residues in enzyme-inhibitor interactions .

What strategies resolve contradictions in reported biological activity data?

- Replicate assays : Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. colorimetric enzyme assays) .

- Purity verification : Use HPLC (>95% purity) to rule out impurities as confounding factors .

- Structural analogs : Compare activity of derivatives to identify SAR trends .

How can computational chemistry optimize the compound’s pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME assess logP (target <3), solubility, and CYP450 interactions .

- QSAR modeling : Correlate substituent electronic effects (e.g., Hammett σ values) with bioactivity .

What experimental approaches validate the compound’s role in catalytic or material science applications?

- Coordination chemistry : Test metal-binding capacity (e.g., with Pd²⁺ or Cu²⁺) for catalytic applications .

- Surface modification : Functionalize nanoparticles via thiol-pyrimidine interactions for sensor development .

How can ecological impact assessments address data gaps for this compound?

- OECD 301 biodegradation tests : Measure degradation half-life in aqueous systems .

- Daphnia magna toxicity : Acute EC₅₀ assays to evaluate aquatic toxicity .

What crystallographic techniques resolve regiochemical uncertainties in derivatives?

- Single-crystal XRD : Compare bond lengths/angles to distinguish between C4 vs. C5 substitution patterns .

- Powder XRD : Monitor phase purity during polymorph screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.